N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is classified as an acetylamide derivative. It features a methyl group attached to a nitrogen atom in the pyrrolidine ring, enhancing its pharmacological potential. The compound is often studied for its biological activities, particularly in relation to its interactions with various biological targets.
The synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common approach includes:
Recent advancements in synthetic methodologies, such as microwave-assisted organic synthesis, have also been employed to enhance the efficiency and yield of the synthesis process .
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide has a distinct molecular structure characterized by:
The three-dimensional conformation of the molecule allows for specific interactions with biological targets, influencing its pharmacological properties. The presence of the methyl group on the nitrogen atom enhances lipophilicity, potentially improving membrane permeability.
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is primarily associated with its interaction with specific biological targets, such as receptors or enzymes. Key points include:
Research indicates that modifications to the structure can significantly influence these interactions, emphasizing the importance of structure-activity relationships in drug design .
The physical and chemical properties of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide include:
These properties are crucial for determining the compound's suitability for various applications in pharmaceuticals and research.
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide has several scientific applications, including:
The ongoing research into this compound highlights its versatility and potential impact on drug discovery and development .
The core compound N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide follows systematic IUPAC naming conventions for substituted amides. Its primary IUPAC designation is N-methyl-N-[(pyrrolidin-3-yl)methyl]acetamide, reflecting the acetyl group (CH₃C=O) attached to a nitrogen atom bearing a methyl substituent (–CH₃), with the nitrogen further connected to a pyrrolidin-3-ylmethyl moiety. This nomenclature prioritizes the acetamide backbone while specifying the tertiary amine substitution pattern [1] [8].
Stereoisomerism arises at the pyrrolidine ring's C3 position, generating distinct enantiomers:
The chiral center significantly influences molecular interactions in asymmetric synthesis or biological systems. The SMILES notation CC(=O)N(C)C[C@H]1CNCC1
explicitly denotes the (R)-configuration using the @H
descriptor, while the canonical SMILES CC(=O)N(C)CC1CNCC1
represents the racemate [1] [8]. Structural isomerism may occur via:
Table 1: Stereoisomers and Structural Descriptors
Configuration | IUPAC Name | SMILES Notation | InChI Key |
---|---|---|---|
(R)-enantiomer | (R)-N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide | CC(=O)N(C)C[C@H]1CNCC1 | QHEUECDMVWITEU-MRVPVSSYSA-N |
(S)-enantiomer | (S)-N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide | CC(=O)N(C)C[C@@H]1CNCC1 | Not reported in sources |
Racemate | N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide | CC(=O)N(C)CC1CNCC1 | QHEUECDMVWITEU-UHFFFAOYSA-N* |
Note: *InChI Key for racemate inferred from [1]; (S)-InChI Key not explicitly provided in search results.
Multiple CAS Registry Numbers exist for this compound, distinguishing stereochemistry and salt forms. These unique identifiers resolve naming ambiguities in chemical databases and commercial catalogs [1] [5] [10]:
Common synonyms include:
The molecular formula for the free base is consistently C₈H₁₆N₂O across all sources, yielding a molecular weight of 156.23 g/mol [1] [5] [8]. Hydrochloride salt formation modifies both formula and mass due to protonation of the pyrrolidine nitrogen and addition of HCl:
This mass increase (156.23 → 178.66 g/mol) reflects the addition of hydrogen chloride (36.46 g/mol) minus the loss of a proton during salt crystallization. The salt forms enhance water solubility and crystallinity, critical for pharmaceutical processing [3] [10].
Table 2: Molecular Formula and Weight Variations
Form | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Representative Source |
---|---|---|---|---|
Racemic free base | C₈H₁₆N₂O | 156.23 | 149069-41-0 | [5] |
(R)-free base | C₈H₁₆N₂O | 156.23 | 1257315-98-2 | [1] [8] |
(S)-free base | C₈H₁₆N₂O | 156.23 | 1257315-97-1 | [2] |
(R)-hydrochloride | C₇H₁₅ClN₂O* | 178.66 | 1788036-25-8 | [10] |
(S)-hydrochloride | C₇H₁₅ClN₂O* | 178.66 | 1215264-39-3 | [3] |
Unspecified HCl salt | C₇H₁₅ClN₂O* | 178.66 | 1624261-23-9 | [6] |
Note: Formula C₇H₁₅ClN₂O suggests the base structure may alternatively be interpreted as C₇H₁₄N₂O (without the methylene bridge), but sources conflict. Most data aligns with C₈H₁₆N₂O for the free base.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7